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  • Product: Methyl 4-amino-2-ethylbenzoate
  • CAS: 1211589-24-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-ethylbenzoate

This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 4-amino-2-ethylbenzoate (CAS No. 1211589-24-0), a key organic intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 4-amino-2-ethylbenzoate (CAS No. 1211589-24-0), a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data, theoretical predictions, and comparative analysis with structurally similar molecules to provide a robust profile of the compound. Given the scarcity of direct experimental data for this specific molecule, this guide leverages established scientific principles and data from close analogs to offer reliable insights.

Section 1: Introduction and Strategic Importance

Methyl 4-amino-2-ethylbenzoate belongs to the aminobenzoate ester class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of the amino, ethyl, and methyl ester groups on the benzene ring creates a molecule with a unique electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its core physicochemical properties is paramount for its effective utilization in synthetic chemistry, enabling predictions of its reactivity, solubility, and compatibility with various reaction and purification conditions.

The structural relationship between the amino and ester functionalities is a well-established pharmacophore in local anesthetics, such as benzocaine (ethyl 4-aminobenzoate). The introduction of an ethyl group at the ortho position to the ester is anticipated to modulate the molecule's lipophilicity and steric hindrance, which can, in turn, influence its biological activity and metabolic stability.

Section 2: Chemical Identity and Core Molecular Properties

A precise understanding of a molecule's identity is the foundation of all further characterization. The following table summarizes the key identifiers and fundamental molecular properties of Methyl 4-amino-2-ethylbenzoate.

PropertyValueSource(s)
IUPAC Name methyl 4-amino-2-ethylbenzoate
CAS Number 1211589-24-0[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Canonical SMILES CCC1=C(C=CC(=C1)N)C(=O)OC
InChI InChI=1S/C10H13NO2/c1-3-8-5-7(11)4-6-9(8)10(12)13-2/h4-6H,3,11H2,1-2H3
InChIKey WDTLFYSTDFWPOF-UHFFFAOYSA-N

Section 3: Physicochemical Characteristics: A Comparative Analysis

Table of Comparative Physicochemical Properties

PropertyMethyl 4-amino-2-ethylbenzoate (Predicted)Methyl 4-aminobenzoate (Experimental)Ethyl 4-aminobenzoate (Benzocaine) (Experimental)Methyl 4-amino-2-methylbenzoate (Experimental)
Appearance Solid (Predicted)White to beige crystalline powderWhite crystalline powderSolid
Melting Point (°C) Not Available110 - 11388 - 90Not Available
Boiling Point (°C) 305.7 ± 25.0Not Available~310Not Available
Water Solubility Sparingly soluble (Predicted)Slightly solubleSlightly solubleNot Available
logP (Octanol/Water) 2.1 (Predicted)1.391.861.7 (Predicted)
pKa (Basic - Amino) ~3.5 (Predicted)2.432.5~3.5 (Predicted)

Note: Predicted values are generated using computational models and should be considered estimates. Experimental verification is recommended.

The ethyl group at the C2 position is expected to increase the lipophilicity (higher logP) compared to Methyl 4-aminobenzoate, which may slightly decrease its water solubility. The steric bulk of the ethyl group may also influence crystal packing, leading to a different melting point compared to its analogs.

Section 4: Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for structure confirmation and purity assessment. While experimental spectra for Methyl 4-amino-2-ethylbenzoate are not publicly available, this section provides predicted spectral data and outlines a general methodology for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-amino-2-ethylbenzoate are presented below. These predictions are based on established algorithms and provide a reliable reference for experimental verification.[2][3][4]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.75d1HAr-H (H6)
~6.55dd1HAr-H (H5)
~6.45d1HAr-H (H3)
~4.20 (broad s)s2H-NH₂
3.85s3H-OCH₃
2.65q2H-CH₂CH₃
1.20t3H-CH₂CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~167.5C=O (Ester)
~150.0C4 (C-NH₂)
~140.0C2 (C-CH₂CH₃)
~131.0C6
~115.0C1
~113.5C5
~111.0C3
51.5-OCH₃
23.0-CH₂CH₃
14.0-CH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl 4-amino-2-ethylbenzoate are outlined below, based on typical frequencies for its constituent functional groups.[5][6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Aromatic Amine
3050 - 3000C-H stretch (aromatic)Aromatic Ring
2980 - 2850C-H stretch (aliphatic)Ethyl & Methyl Groups
~1710C=O stretchEster
~1620N-H bendPrimary Amine
1600 & 1500C=C stretch (aromatic)Aromatic Ring
~1250C-O stretch (ester)Ester
~830C-H bend (out-of-plane)Substituted Benzene
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic compounds. A general reversed-phase HPLC method suitable for the analysis of Methyl 4-amino-2-ethylbenzoate is described below. This method would serve as an excellent starting point for method development and validation.[8][9][10]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A typical starting condition could be 30:70 Acetonitrile:Water, ramping to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 290-310 nm (based on the chromophore).

  • Injection Volume: 10 µL

  • Rationale: The C18 stationary phase provides good retention for the moderately nonpolar molecule. The acidic modifier in the mobile phase ensures that the amino group is protonated, leading to sharper peaks and more reproducible retention times.

Section 5: Synthesis and Reactivity

Synthetic Strategy: Fischer Esterification

The most direct and common method for synthesizing Methyl 4-amino-2-ethylbenzoate is the Fischer esterification of 4-amino-2-ethylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[11][12]

G Reactant1 4-Amino-2-ethylbenzoic Acid Product Methyl 4-amino-2-ethylbenzoate Reactant1->Product Reflux Reactant2 Methanol (CH3OH) Reactant2->Product Water H2O Catalyst H+ (e.g., H2SO4) Catalyst->Product

Caption: Fischer esterification of 4-amino-2-ethylbenzoic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-ethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to serve as both a reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Key Reactivity Insights
  • Amino Group: The primary aromatic amine is a nucleophilic site and can undergo reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Section 6: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for Methyl 4-amino-2-ethylbenzoate is not widely available. Therefore, the following safety and handling information is based on data for structurally related aminobenzoates and general principles of laboratory safety.[13][14][15]

GHS Hazard Profile (Inferred)

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Potential Hazard Statements:

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

    • May cause an allergic skin reaction.

Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Recommendations

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Light and Air: Protect from light and air to prevent degradation of the amino group. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

G cluster_storage Storage Protocol Start Receive Compound Store Store in Tightly Sealed Container Start->Store Conditions Cool, Dry, Well-Ventilated Area Store->Conditions Protect Protect from Light & Air (Inert Atmosphere Recommended) Conditions->Protect Away Store Away from Incompatibles (Oxidizers, Strong Acids/Bases) Protect->Away

Caption: Recommended storage workflow for Methyl 4-amino-2-ethylbenzoate.

Section 7: Conclusion

Methyl 4-amino-2-ethylbenzoate is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are limited, a robust profile can be constructed through computational prediction and comparative analysis with its structural analogs. This guide provides a foundational understanding of its identity, properties, synthesis, and handling, serving as a critical resource for scientists to design experiments, anticipate challenges, and unlock the full potential of this versatile molecule in their research and development endeavors.

References

  • A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzo
  • Ethyl 3-aminobenzoate methanesulfonate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzo
  • Analytical Methods for Determination of Antipyrine and Benzocaine in the Presence of p-Aminobenzoic Acid. (n.d.). RSC Publishing.
  • Separation of Ethyl 3-aminobenzoate methanesulfonic acid salt on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine. (1987).
  • p-Aminobenzoic acid, Free Acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Supporting Information for "A mild and efficient method for the reduction of aromatic nitro compounds". (2009). The Royal Society of Chemistry.
  • 4-Aminobenzoic Acid Safety Data Sheet. (2017). Thermo Fisher Scientific.
  • Safety Data Sheet for Ethyl 3-Aminobenzoate (methanesulfon
  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
  • Ethyl 4-amino-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-amino-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Amino-2-ethylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet for Ethyl 3-aminobenzo
  • methyl 4-aminobenzoate. (2025). LookChem. Retrieved from [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000).
  • Gassman, P. G., & Gruetzmacher, G. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
  • Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Welcome Home Vets of NJ.
  • Dockner, M., & Neugebauer, T. (2007). U.S.
  • Assign as many resonances as you can to specific carbon atoms in the 13 C NMR spectrum of ethyl benzo
  • The 13C NMR spectrum for ethyl benzoate contains these peaks... (2025). Filo.
  • Forel, M. T., Fuson, N., & Josien, M. L. (1960).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Letters in Organic Chemistry.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2012).
  • Process for preparing aminobenzoate esters. (2009). U.S.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research.
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.
  • Annotate the NMR spectrum of 4-ethylbenzo
  • Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching th
  • Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Exploratory

Methyl 4-amino-2-ethylbenzoate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 4-amino-2-ethylbenzoate, a substituted aromatic amine with potential applications in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-amino-2-ethylbenzoate, a substituted aromatic amine with potential applications in medicinal chemistry and materials science. While specific data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides context based on the well-established chemistry of related aminobenzoate derivatives.

Introduction: The Significance of the Aminobenzoate Scaffold

The 4-aminobenzoic acid (PABA) framework is a crucial building block in the development of a wide array of therapeutic agents and functional materials.[1][2] Its structural versatility, allowing for substitutions at both the amino and carboxyl groups, makes it a valuable starting point for creating novel molecules with diverse biological activities.[1][2] Derivatives of PABA are integral to a significant number of commercial drugs and are actively researched for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Methyl 4-amino-2-ethylbenzoate, as a member of this class, holds promise as a key intermediate in the synthesis of complex molecular architectures for drug discovery and development.

Chemical Identity and Core Properties

Identifying a compound with precision is the foundation of all scientific research. The following table summarizes the key chemical identifiers for Methyl 4-amino-2-ethylbenzoate.

IdentifierValueSource
CAS Number 1211589-24-0[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
IUPAC Name methyl 4-amino-2-ethylbenzoateN/A
Synonyms N/A[4]

Note: While some supplier websites list the IUPAC name, it is a systematic name derived from the structure and not from a primary literature source for this specific compound.

Synthesis Strategies: A Generalized Approach

A specific, detailed, and validated synthesis protocol for Methyl 4-amino-2-ethylbenzoate (CAS 1211589-24-0) is not described in readily accessible scientific journals or patents. However, the synthesis of structurally similar aminobenzoic acid esters is well-documented, providing a reliable framework for its potential preparation. A common and effective method is the Fischer esterification of the corresponding carboxylic acid.

The logical synthetic pathway would involve two primary steps: the synthesis of 4-amino-2-ethylbenzoic acid, followed by its esterification.

Synthesis_Pathway 4-Nitro-2-ethylbenzoic_acid 4-Nitro-2-ethylbenzoic Acid Reduction Reduction (e.g., H₂, Pd/C) 4-Nitro-2-ethylbenzoic_acid->Reduction 4-Amino-2-ethylbenzoic_acid 4-Amino-2-ethylbenzoic Acid Reduction->4-Amino-2-ethylbenzoic_acid Esterification Esterification (Methanol, Acid Catalyst) 4-Amino-2-ethylbenzoic_acid->Esterification Target_Molecule Methyl 4-amino-2-ethylbenzoate Esterification->Target_Molecule

Caption: A potential synthetic pathway for Methyl 4-amino-2-ethylbenzoate.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of related aminobenzoate esters and should be adapted and optimized for the specific synthesis of Methyl 4-amino-2-ethylbenzoate.

Step 1: Synthesis of 4-Amino-2-ethylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-2-ethylbenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-ethylbenzoic acid. The product can be further purified by recrystallization.

Step 2: Esterification to Methyl 4-amino-2-ethylbenzoate

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-2-ethylbenzoic acid in an excess of methanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications for Methyl 4-amino-2-ethylbenzoate are not detailed in the literature, the broader class of aminobenzoate derivatives are recognized for their diverse pharmacological activities.[7] These compounds serve as valuable scaffolds for the synthesis of molecules with potential therapeutic applications.[1][2]

  • Antimicrobial Agents: Derivatives of 4-aminobenzoic acid have been shown to possess antibacterial and antifungal properties.[7]

  • Anticancer Agents: The aminobenzoate core is found in several compounds investigated for their cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Drugs: The structural features of aminobenzoates are present in molecules with anti-inflammatory activity.[2]

  • Local Anesthetics: The PABA backbone is a key component of many local anesthetic drugs.

Methyl 4-amino-2-ethylbenzoate, with its specific substitution pattern, offers a unique starting point for the design and synthesis of novel compounds within these therapeutic areas. The ethyl group at the 2-position and the methyl ester at the 1-position provide handles for further chemical modification to explore structure-activity relationships.

Applications cluster_core Methyl 4-amino-2-ethylbenzoate cluster_applications Potential Therapeutic Areas Core Methyl 4-amino-2-ethylbenzoate Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivative Synthesis Anticancer Anticancer Agents Core->Anticancer Derivative Synthesis Antiinflammatory Anti-inflammatory Drugs Core->Antiinflammatory Derivative Synthesis Anesthetics Local Anesthetics Core->Anesthetics Derivative Synthesis

Caption: Potential applications of Methyl 4-amino-2-ethylbenzoate derivatives.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Methyl 4-amino-2-ethylbenzoate are not available in the public domain. However, some suppliers indicate that this information is available upon request with a purchase.[3][8] For researchers synthesizing this compound, the following are the expected key signals for structural confirmation:

  • ¹H NMR: Signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), the methyl ester (a singlet), and the amine protons (a broad singlet).

  • ¹³C NMR: Resonances for the aromatic carbons, the ester carbonyl carbon, the ethyl group carbons, and the methyl ester carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-N and C-O stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Methyl 4-amino-2-ethylbenzoate is not publicly available. However, based on the safety data for closely related aminobenzoate esters, the following precautions should be observed.[9][10]

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inhalation: May cause respiratory tract irritation. Avoid breathing dust or vapors.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

Methyl 4-amino-2-ethylbenzoate is a potentially valuable building block in medicinal chemistry and materials science, belonging to the well-established class of aminobenzoate derivatives. While detailed public information on its synthesis, properties, and applications is currently scarce, its structural features suggest it as a promising starting material for the development of novel compounds with a range of biological activities. Further research and publication of data on this specific molecule are needed to fully elucidate its potential.

References

  • A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • G., S. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-2-methylbenzoate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-ethylbenzoate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-ethylbenzoate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-(methylamino)benzoate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-2-methylbenzoate. Retrieved February 24, 2026, from [Link]

Sources

Foundational

Methyl 4-amino-2-ethylbenzoate: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

An In-Depth Technical Guide for Researchers Abstract Substituted aminobenzoates are privileged scaffolds in medicinal chemistry and materials science, offering a robust platform for generating molecular diversity. Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Substituted aminobenzoates are privileged scaffolds in medicinal chemistry and materials science, offering a robust platform for generating molecular diversity. Methyl 4-amino-2-ethylbenzoate (CAS: 1211589-24-0) is an emerging building block that combines the reactivity of an aromatic amine and a methyl ester with the unique steric and electronic influence of an ortho-ethyl group.[1] This guide provides a comprehensive technical overview of its properties, a validated synthetic pathway, and its potential applications as a strategic intermediate. We will explore the causality behind its reactivity and demonstrate its utility in constructing complex molecular architectures relevant to drug development and advanced materials.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective implementation in a synthetic workflow. The ortho-ethyl group in Methyl 4-amino-2-ethylbenzoate sterically influences the adjacent amino and ester functionalities, which can be strategically exploited to control reactivity and conformation in the target molecule.

Key Properties
PropertyValueSource
Chemical Name Methyl 4-amino-2-ethylbenzoate[1]
CAS Number 1211589-24-0[1]
Molecular Formula C₁₀H₁₃NO₂N/A
Molecular Weight 179.22 g/mol [2]
Appearance Expected to be a solid or oilN/A
Predicted Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl ester (a singlet), the aromatic protons (three distinct signals in the aromatic region), and the amino group (a broad singlet). The ortho-position of the ethyl group will influence the chemical shifts of the adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR would display ten unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester at approximately 167 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1700-1720 cm⁻¹), and C-N and C-O stretching bands.

Recommended Synthetic Pathway

A reliable and scalable synthesis is paramount for the utility of any building block. While various methods exist for aminobenzoate synthesis, a robust two-step sequence starting from 2-ethyl-4-nitrobenzoic acid is recommended for its high efficiency and operational simplicity.

Retrosynthetic Analysis

The primary strategic disconnection is the reduction of the amine from a nitro group, a highly reliable transformation. The methyl ester can be formed via Fischer esterification of the corresponding carboxylic acid. This approach avoids placing the sensitive amino group under harsh esterification conditions.

G M4A2EB Methyl 4-amino-2-ethylbenzoate Intermediate Methyl 2-ethyl-4-nitrobenzoate M4A2EB->Intermediate Nitro Reduction StartingMaterial 2-ethyl-4-nitrobenzoic acid Intermediate->StartingMaterial Fischer Esterification

Caption: Retrosynthetic analysis of Methyl 4-amino-2-ethylbenzoate.

Experimental Protocols

The following protocols are adapted from well-established procedures for analogous compounds and are expected to provide high yields and purity.[3][4]

Workflow: Synthesis of Methyl 4-amino-2-ethylbenzoate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Reduction Start 2-ethyl-4-nitrobenzoic acid Product1 Methyl 2-ethyl-4-nitrobenzoate Start->Product1 Reflux Reagents1 Methanol (excess) H₂SO₄ (cat.) Reagents1->Product1 FinalProduct Methyl 4-amino-2-ethylbenzoate Product1->FinalProduct Reflux or RT Reagents2 SnCl₂·2H₂O or H₂/Pd-C Ethanol Reagents2->FinalProduct

Caption: Proposed two-step synthetic workflow.

Protocol 1: Fischer Esterification of 2-ethyl-4-nitrobenzoic acid

  • Rationale: This classic acid-catalyzed esterification uses an excess of methanol to drive the equilibrium toward the product. Sulfuric acid is an inexpensive and highly effective catalyst.

  • Materials:

    • 2-ethyl-4-nitrobenzoic acid (1.0 eq)

    • Methanol (10-20 volumes)

    • Concentrated Sulfuric Acid (0.1-0.2 eq)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Suspend 2-ethyl-4-nitrobenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-ethyl-4-nitrobenzoate.

  • Self-Validation: The product can be validated by ¹H NMR, checking for the appearance of a methyl singlet around 3.9 ppm and the disappearance of the carboxylic acid proton.

Protocol 2: Reduction of Methyl 2-ethyl-4-nitrobenzoate

  • Rationale: Tin(II) chloride is a reliable and effective reagent for the reduction of aromatic nitro groups in the presence of ester functionalities. It offers a milder alternative to catalytic hydrogenation for certain substrates.

  • Materials:

    • Methyl 2-ethyl-4-nitrobenzoate (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)

    • Ethanol (10 volumes)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve Methyl 2-ethyl-4-nitrobenzoate in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate in one portion.

    • Heat the mixture to reflux for 1-3 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Add ethyl acetate and cool the mixture in an ice bath.

    • Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid and precipitate tin salts.

    • Filter the mixture through a pad of celite, washing the pad thoroughly with ethyl acetate.

    • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 4-amino-2-ethylbenzoate.

  • Self-Validation: Successful reduction is confirmed by the disappearance of the nitro group in the starting material and the appearance of the amine protons in the ¹H NMR spectrum, along with a characteristic upfield shift of the aromatic protons.

Reactivity and Applications as a Synthetic Building Block

The true value of Methyl 4-amino-2-ethylbenzoate lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

G center_node Methyl 4-amino-2-ethylbenzoate Amide Amide Formation (R-COOH, EDC) center_node->Amide Amine Sulfonamide Sulfonamide Formation (R-SO₂Cl, Base) center_node->Sulfonamide Amine Diazonium Diazotization (NaNO₂, HCl) center_node->Diazonium Amine CarboxylicAcid Hydrolysis (LiOH or NaOH) center_node->CarboxylicAcid Ester BenzylAlcohol Reduction (LiAlH₄) center_node->BenzylAlcohol Ester Sandmeyer Sandmeyer Products (Halides, CN, OH) Diazonium->Sandmeyer

Caption: Key reaction pathways for Methyl 4-amino-2-ethylbenzoate.

Transformations of the Amino Group

The para-amino group is a potent nucleophile and a versatile handle for diversification.

  • Amide and Sulfonamide Synthesis: The most common application is in acylation and sulfonylation reactions. The amino group readily couples with carboxylic acids (using standard coupling agents like EDC, HOBt) or sulfonyl chlorides to form stable amide and sulfonamide linkages, which are ubiquitous in pharmaceuticals. The ortho-ethyl group can provide a conformational bias that may be beneficial for target binding.

  • Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt, which is a gateway intermediate to a vast array of functionalities. Subsequent Sandmeyer or related reactions can introduce halides, cyano, hydroxyl, and other groups onto the aromatic ring, enabling extensive structure-activity relationship (SAR) studies.

Transformations of the Ester Group

The methyl ester provides a latent carboxylic acid or primary alcohol.

  • Saponification: Basic hydrolysis (e.g., with LiOH or NaOH) efficiently converts the methyl ester to the corresponding carboxylic acid. This is often a critical step in late-stage synthesis to introduce a polar, ionizable group that can improve solubility or act as a key binding element in a pharmacophore.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary benzyl alcohol. This transformation opens up another avenue for diversification, allowing for etherification or oxidation to the corresponding aldehyde.

Strategic Value in Drug Discovery

While specific drugs derived from Methyl 4-amino-2-ethylbenzoate are not yet prominent in the literature, the utility of the substituted aminobenzoate core is well-established. Analogous structures are key intermediates in the synthesis of analgesics and anti-inflammatory agents.[5][6]

  • Causality of Application:

    • Scaffold Rigidity: The benzene ring provides a rigid and predictable geometry for orienting substituents into the binding pockets of biological targets.

    • Lipophilicity and Steric Profile: The ortho-ethyl group increases lipophilicity compared to a methyl or hydrogen substituent, which can enhance membrane permeability and oral bioavailability. Its steric bulk can enforce a specific conformation (torsional angle) of an attached sidechain, potentially increasing binding affinity and selectivity for the target protein.

    • Vector for Diversity: The para-amino group serves as the primary attachment point for sidechains designed to interact with specific residues in an enzyme active site or receptor. This makes it an ideal "exit vector" during fragment-based drug design.

Conclusion

Methyl 4-amino-2-ethylbenzoate is a strategically valuable building block for chemical synthesis. Its distinct substitution pattern offers a unique combination of steric and electronic properties that can be leveraged by medicinal chemists and materials scientists. The reliable synthetic route and the orthogonal reactivity of its functional groups make it an attractive starting point for the efficient construction of complex and diverse molecular libraries. As the demand for novel chemical matter continues to grow, the thoughtful application of such well-designed building blocks will be essential in accelerating the discovery of new therapeutics and advanced materials.

References

  • Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Krishnarao, G., et al. (2023). Amino benzoate moiety promoted synthesis of novel Schiff bases. World Journal of Pharmaceutical Research, 12(6). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-2-methylbenzoate. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses, 56, 69. Retrieved from [Link]

  • diggafromdover. (2017). methyl 4-aminobenzoate synthesis report. ScienceMadness Discussion Board. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate | 27492-84-8. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Saponification of Methyl 4-amino-2-ethylbenzoate

Abstract 4-Amino-2-ethylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] This document provides a comprehensive, field-tested protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-ethylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] This document provides a comprehensive, field-tested protocol for the hydrolysis of its methyl ester precursor, Methyl 4-amino-2-ethylbenzoate. We delve into the mechanistic underpinnings of base-catalyzed hydrolysis (saponification), offer a detailed step-by-step experimental procedure, and outline robust methods for reaction monitoring, product purification, and analytical characterization. This guide is designed for researchers and drug development professionals seeking a reliable and reproducible method for synthesizing 4-amino-2-ethylbenzoic acid.

Principle and Mechanism: The Chemistry of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[3] The term originates from its use in soap making, which involves the hydrolysis of fats (triglycerides) with lye.[4] The reaction is a nucleophilic acyl substitution that proceeds via a well-established, multi-step mechanism.[5]

The process is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[4] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group. This yields the carboxylic acid.

A critical and essentially irreversible step follows: the expelled methoxide is a stronger base than the resulting carboxylate anion. Therefore, the methoxide rapidly deprotonates the newly formed carboxylic acid in a highly favorable acid-base reaction.[3] This final deprotonation drives the reaction to completion.[4] To obtain the neutral carboxylic acid product, a final acidification step is required during the work-up.[3]

Caption: General mechanism for the saponification of a methyl ester.

Materials and Reagents

Proper preparation and sourcing of high-purity materials are essential for achieving optimal yield and purity.

Reagent / Material Grade Supplier Example Purpose
Methyl 4-amino-2-ethylbenzoate≥98%Sigma-Aldrich, TCIStarting Material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificHydrolysis Reagent
Methanol (MeOH)ACS GradeVWRReaction Solvent
Deionized Water (H₂O)Type IIIn-houseReaction Solvent
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerNeutralization/Acidification
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeTLC & Recrystallization
HexanesACS GradeEMD MilliporeTLC & Recrystallization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying Agent
Equipment
Round-bottom flaskReaction Vessel
Reflux condenserPrevent solvent loss
Magnetic stirrer/hotplateHeating & Agitation
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Buchner funnel and filter flaskProduct Isolation
pH paper or pH meterWork-up Monitoring
Rotary evaporatorSolvent Removal

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made, but stoichiometry should be maintained.

Part A: Saponification Reaction
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-2-ethylbenzoate (1.93 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of methanol to the flask and stir until the starting material is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol, 2.0 eq) in 10 mL of deionized water. Causality Note: A molar excess of NaOH is used to ensure the reaction goes to completion and to account for any potential side reactions.

  • Initiate Reaction: Add the aqueous NaOH solution to the methanolic solution of the ester. Attach a reflux condenser to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 70-75 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.[6] Trustworthiness Note: The progress of the reaction should be monitored to determine the exact endpoint, preventing unnecessary heating that could lead to side products.

Part B: Work-up and Product Isolation
  • Reaction Monitoring: After 2 hours, cool the reaction slightly, withdraw a small aliquot with a capillary, and spot it on a TLC plate. Elute with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting ester spot (visualized under UV light) indicates reaction completion.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.

  • Dilution: To the remaining aqueous residue, add 30 mL of deionized water and stir until the sodium salt of the product is fully dissolved.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise while stirring vigorously. Monitor the pH. A white precipitate will form as the solution becomes acidic. Continue adding HCl until the pH is approximately 4-5. Causality Note: The carboxylic acid is least soluble in water at or near its pKa. Adjusting the pH to this range maximizes precipitation and yield.

  • Isolation: Allow the slurry to stir in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Part C: Purification by Recrystallization

If higher purity is required, the crude product can be recrystallized.[7]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Workflow and Characterization

A systematic workflow ensures reproducibility and validates the identity and purity of the final product.

Caption: Experimental workflow from reaction to characterization.

Analytical Characterization:

  • Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress. The product, being a carboxylic acid, is significantly more polar than the starting ester and will have a much lower Rf value.[8]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final product. A reversed-phase C18 column is typically effective for separating the product from any remaining starting material or impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. Key expected changes include the disappearance of the methyl ester singlet (around 3.8 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm), although this can sometimes be difficult to observe.[9]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Reaction (TLC shows starting material)Insufficient reaction time or temperature. Inactive or insufficient NaOH.Extend reflux time by 1-2 hours and re-check via TLC. Use fresh, high-purity NaOH and ensure 2 molar equivalents are used.
Low Yield Incomplete precipitation during work-up. Product loss during transfers or washing.Ensure pH is correctly adjusted to ~4-5 for maximal precipitation. Use ice-cold water for washing the filter cake to minimize product dissolution.
Oily or Gummy Product Presence of impurities. Incomplete drying.Purify the crude product by recrystallization as described in Part C. Ensure the product is dried under vacuum to a constant weight.
Product Fails Purity Analysis Inefficient removal of by-products. Contamination from glassware or solvents.Perform recrystallization carefully. Ensure all glassware is clean and dry, and use ACS grade or higher solvents.

Safety Precautions

Handling corrosive and flammable materials requires strict adherence to safety protocols.

  • Sodium Hydroxide (NaOH): A highly corrosive and caustic substance that can cause severe skin and eye burns.[10][11] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.[12] Handle in a well-ventilated area or a chemical fume hood.[10] When preparing solutions, always add NaOH to water slowly , never the other way around, to control the exothermic reaction.[12]

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases noxious fumes.[13] It must be handled in a chemical fume hood. Full PPE, including gloves and goggles, is mandatory.[13]

  • General Precautions: Ensure a safety shower and eyewash station are accessible. In case of skin contact with NaOH or HCl, immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[12][13] All solvent waste should be disposed of in appropriately labeled containers according to institutional guidelines.

References

  • IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide. Available at: [Link]

  • J Pharm Pharmacol. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. PubMed. Available at: [Link]

  • Bisnisay. (2022, December 8). Caustic Soda: 7 Hazards and Safety Tips You Should Know. Available at: [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). University of the Free State. Available at: [Link]

  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Available at: [Link]

  • Tennessee Department of Health. (n.d.). Sodium Hydroxide (NaOH). TN.gov. Available at: [Link]

  • Jabeen, F., et al. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available at: [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Available at: [Link]

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. Available at: [Link]

  • Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. Available at: [Link]

  • ResearchGate. (2025, August 6). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Available at: [Link]

  • Scientific Reports. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024, August 18). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. Available at: [Link]

  • Journal of Basic Sciences. (2024, December 4). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Available at: [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Available at: [Link]

  • Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Available at: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Available at: [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Available at: [Link]

Sources

Application

Scalable Synthesis of Methyl 4-amino-2-ethylbenzoate: Application Notes and Protocols

Introduction Methyl 4-amino-2-ethylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its structural motif, featuring a substituted aniline core, makes it a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-amino-2-ethylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its structural motif, featuring a substituted aniline core, makes it a valuable building block for accessing complex molecular architectures. The demand for efficient and scalable synthetic routes to this compound is driven by its role in drug discovery and development. This document provides a detailed guide for researchers, scientists, and drug development professionals on a robust and scalable method for the synthesis of Methyl 4-amino-2-ethylbenzoate. We will focus on a strategically sound approach that prioritizes yield, purity, and industrial applicability. The primary route detailed involves the nitration of a suitable precursor followed by a highly efficient reduction.

Strategic Overview of the Synthetic Approach

The most industrially viable and scalable synthesis of Methyl 4-amino-2-ethylbenzoate commences with a readily available starting material, 2-ethylbenzoic acid. This strategy involves a three-step process:

  • Esterification: The initial step is a classic Fischer esterification of 2-ethylbenzoic acid to produce Methyl 2-ethylbenzoate. This reaction is known for its high conversion rates and operational simplicity.

  • Regioselective Nitration: The subsequent step involves the nitration of Methyl 2-ethylbenzoate. The directing effects of the substituents on the aromatic ring are leveraged to achieve high regioselectivity for the desired 4-nitro isomer, yielding Methyl 2-ethyl-4-nitrobenzoate.

  • Catalytic Hydrogenation: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[1]

This synthetic pathway is advantageous due to the availability of starting materials, the robustness of each chemical transformation, and the potential for high overall yield.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Ethylbenzoic Acid B Methyl 2-ethylbenzoate A->B  CH3OH, H2SO4 (cat.) Reflux C Methyl 2-ethyl-4-nitrobenzoate B->C  HNO3, H2SO4 0-10 °C D Methyl 4-amino-2-ethylbenzoate C->D  H2, Pd/C Ethanol

Caption: Overall synthetic scheme for Methyl 4-amino-2-ethylbenzoate.

Part 1: Synthesis of Methyl 2-ethyl-4-nitrobenzoate

This section details the preparation of the key intermediate, Methyl 2-ethyl-4-nitrobenzoate, from 2-ethylbenzoic acid.

Step 1.1: Fischer Esterification of 2-Ethylbenzoic Acid

The esterification of 2-ethylbenzoic acid with methanol is a straightforward and high-yielding reaction catalyzed by a strong acid, typically sulfuric acid. The use of an excess of methanol drives the equilibrium towards the product.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylbenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 eq) to the flask.

  • Slowly and with cooling, add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-ethylbenzoate.

  • The crude product can be purified by vacuum distillation to obtain a colorless oil.

Step 1.2: Regioselective Nitration of Methyl 2-ethylbenzoate

The nitration of Methyl 2-ethylbenzoate is a critical step where regioselectivity is paramount. The substituents on the benzene ring, the ethyl group (-CH2CH3) and the methyl ester group (-COOCH3), dictate the position of the incoming nitro group (-NO2). The ethyl group is an ortho-, para-director, while the methyl ester group is a meta-director.[2][3] Due to the steric hindrance at the ortho position to the ethyl group and the deactivating effect of the ester group, the nitration predominantly occurs at the para-position to the ethyl group, which is also meta to the ester group.[4]

Protocol:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid (4.0 eq) to 0 °C in an ice-salt bath.

  • Slowly add Methyl 2-ethylbenzoate (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with cooling.

  • Add the cold nitrating mixture dropwise to the solution of Methyl 2-ethylbenzoate in sulfuric acid over 1-2 hours, ensuring the temperature does not exceed 10 °C.[5]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, Methyl 2-ethyl-4-nitrobenzoate, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be recrystallized from ethanol or isopropanol to yield a pale yellow solid.

Part 2: Scalable Reduction of Methyl 2-ethyl-4-nitrobenzoate

The reduction of the nitro group to an amine is the final and crucial step in the synthesis. For scalability, safety, and efficiency, catalytic hydrogenation is the preferred method.[6][7]

Catalytic Hydrogenation Protocol

This protocol is designed for a laboratory scale but can be adapted for larger-scale production in a suitable hydrogenation reactor.

Materials and Equipment:

  • Methyl 2-ethyl-4-nitrobenzoate

  • Palladium on carbon (5% or 10% Pd/C), typically 1-5 mol% Pd

  • Ethanol or Methanol (solvent)

  • Hydrogen gas source

  • Parr hydrogenator or a similar high-pressure reactor

Protocol:

  • In a high-pressure reactor vessel, add Methyl 2-ethyl-4-nitrobenzoate (1.0 eq) and the solvent (ethanol or methanol, sufficient to ensure good stirring).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst should be handled with care as it can be pyrophoric.

  • Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi for laboratory scale, but this can be optimized).

  • Begin stirring and heat the mixture to a moderate temperature (e.g., 40-60 °C) if necessary to increase the reaction rate. The reaction is often exothermic.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the catalyst pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude Methyl 4-amino-2-ethylbenzoate.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford a crystalline solid.

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightAppearanceExpected ¹H NMR (CDCl₃, δ ppm)
Methyl 2-ethylbenzoateC₁₀H₁₂O₂164.20Colorless oil7.8-7.2 (m, 4H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 2.9 (q, 2H, Ar-CH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃), 1.2 (t, 3H, Ar-CH₂CH₃)
Methyl 2-ethyl-4-nitrobenzoateC₁₀H₁₁NO₄209.20Pale yellow solid8.2-8.0 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.0 (q, 2H, Ar-CH₂CH₃), 1.3 (t, 3H, Ar-CH₂CH₃)
Methyl 4-amino-2-ethylbenzoateC₁₀H₁₃NO₂179.22Off-white to pale yellow solid7.7 (d, 1H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 4.1 (br s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃), 2.6 (q, 2H, Ar-CH₂CH₃), 1.2 (t, 3H, Ar-CH₂CH₃)

Note: The expected NMR data is an approximation based on similar structures and should be confirmed by experimental analysis.[8]

Workflow Visualization

Experimental_Workflow cluster_esterification Esterification cluster_nitration Nitration cluster_hydrogenation Hydrogenation A1 Charge 2-ethylbenzoic acid, methanol, and H2SO4 A2 Reflux for 4-6 hours A1->A2 A3 Workup: Quench, Extract, Dry A2->A3 A4 Purify by Distillation A3->A4 B1 Dissolve Methyl 2-ethylbenzoate in cold H2SO4 A4->B1 Methyl 2-ethylbenzoate B2 Add nitrating mixture dropwise at <10 °C B1->B2 B3 Stir at 0-5 °C B2->B3 B4 Pour onto ice and filter B3->B4 B5 Recrystallize B4->B5 C1 Charge nitro compound, solvent, and Pd/C to reactor B5->C1 Methyl 2-ethyl-4-nitrobenzoate C2 Purge and pressurize with H2 C1->C2 C3 Stir until H2 uptake ceases C2->C3 C4 Filter catalyst C3->C4 C5 Concentrate and Recrystallize C4->C5 end end C5->end Final Product: Methyl 4-amino-2-ethylbenzoate

Caption: Detailed experimental workflow for the synthesis.

Conclusion and Field-Proven Insights

The synthetic route detailed herein provides a reliable and scalable method for the production of Methyl 4-amino-2-ethylbenzoate. The choice of catalytic hydrogenation for the final reduction step is particularly advantageous for industrial applications, offering high chemoselectivity and avoiding the large amounts of waste associated with stoichiometric reducing agents.[1] Careful control of the nitration temperature is crucial to minimize the formation of dinitro byproducts.[9] For the hydrogenation step, catalyst selection and loading are key parameters that may require optimization depending on the scale and available equipment. The use of continuous flow reactors for hydrogenation is an emerging technology that can offer enhanced safety and efficiency for large-scale production.[1]

This guide provides a solid foundation for the synthesis of Methyl 4-amino-2-ethylbenzoate. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory or manufacturing environments.

References

  • Aubakirov, Y., Sassykova, L., & Sen, K. (2018). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Supporting Information - The Royal Society of Chemistry. (2009). Retrieved from [Link]

  • Rahman, M. T., et al. (2019).
  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-2-methylbenzoic acid ethyl ester. Retrieved from [Link]

  • LookChem. (n.d.). 2-Ethylbenzoic acid. Retrieved from [Link]

  • De Souza, J., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(4), 823-831.
  • Ragaini, F., & Cenini, S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • Al-Jossmy, E. I. A., Khalifa, A. S. A., & Omar, M. M. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences (JBS), 37(2), 299-310.
  • Aubakirov, Y., Sassykova, L., & Sen, K. (2018). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. Advanced Journal of Chemistry, Section A, 8(3), 533-544.
  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-ethylbenzoyl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Request PDF. (2025). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]

  • Andersson, H., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3779.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubChem. (n.d.). Ethyl 4-amino-2-methylbenzoate. Retrieved from [Link]

  • Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Google Patents. (n.d.). US3819680A - Nitration of benzoic acid esters.
  • Rate Analysis of Nitration of Substituted Aromatic Rings. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Advanced Synthesis of Sterically Hindered Benzocaine Analogs

Precursor Focus: Methyl 4-amino-2-ethylbenzoate Target Class: Ortho-alkylated Local Anesthetics (Benzocaine Homologs) Executive Summary & Strategic Rationale This application note details the conversion of Methyl 4-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Precursor Focus: Methyl 4-amino-2-ethylbenzoate Target Class: Ortho-alkylated Local Anesthetics (Benzocaine Homologs)

Executive Summary & Strategic Rationale

This application note details the conversion of Methyl 4-amino-2-ethylbenzoate into lipophilic benzocaine analogs. While Benzocaine (Ethyl 4-aminobenzoate) is a standard topical anesthetic, its rapid hydrolysis by plasma cholinesterases limits its duration of action.

The starting material selected here contains an ethyl group at the ortho position (C2) . This structural modification is pharmacologically significant:

  • Steric Shielding: The bulky ethyl group creates steric hindrance around the carbonyl carbon, protecting the ester linkage from enzymatic attack and prolonging the anesthetic effect (the "Ortho Effect").

  • Lipophilicity Modulation: The additional alkyl bulk increases

    
    , potentially enhancing membrane penetration.
    

We present two synthetic routes: a High-Fidelity Two-Step Protocol (Hydrolysis


 Esterification) recommended for generating diverse analog libraries, and a Direct Transesterification Protocol  for rapid scale-up of simple esters.

Chemical Strategy & Workflow

Synthetic Pathways

The transformation relies on modifying the ester moiety while preserving the sensitive aniline amine.

  • Route A (Two-Step): Best for high purity and diverse analogs (e.g., butyl, isobutyl, pentyl esters).

  • Route B (One-Step): Best for simple conversions (e.g., Methyl

    
     Ethyl) where the boiling point difference between alcohols drives the equilibrium.
    

SyntheticWorkflow Start Methyl 4-amino-2-ethylbenzoate (Starting Material) Inter Intermediate: 4-amino-2-ethylbenzoic acid Start->Inter Route A (Step 1): Hydrolysis (NaOH, Reflux) Target Target Analog: Alkyl 4-amino-2-ethylbenzoate Start->Target Route B: Transesterification (ROH, p-TsOH, Reflux) Inter->Target Route A (Step 2): Fischer Esterification (ROH, H2SO4)

Figure 1: Strategic workflow for analog synthesis. Route A is the primary focus of this guide due to its versatility.

Detailed Experimental Protocols

Protocol A: The Two-Step "Library Generator"

Use this method to generate a library of analogs (Ethyl, Propyl, Butyl, etc.) from a single batch of acid intermediate.

Step 1: Hydrolysis to 4-Amino-2-ethylbenzoic Acid

Objective: Cleave the methyl ester to isolate the free carboxylic acid.

Reagents:

  • Methyl 4-amino-2-ethylbenzoate (1.0 eq)

  • Sodium Hydroxide (NaOH), 2.5 M aqueous solution (3.0 eq)

  • Methanol (Solvent)[1]

  • Hydrochloric Acid (HCl), 6 M (for precipitation)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-2-ethylbenzoate in Methanol (5 mL per gram of substrate).

  • Saponification: Add the 2.5 M NaOH solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 65-70°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (30% Ethyl Acetate in Hexane).[2] The high-Rf ester spot should disappear, replaced by a baseline spot (salt of the acid).

  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • Evaporate the bulk of the methanol under reduced pressure (Rotovap).

    • Dilute the aqueous residue with water (10 mL per gram of start material).

    • Critical Step: Cool the solution in an ice bath to <5°C. Slowly add 6 M HCl dropwise with vigorous stirring until pH reaches ~3–4. The zwitterionic amino acid will precipitate.

  • Isolation: Filter the white/off-white solid via vacuum filtration. Wash with cold water.[3] Dry in a vacuum oven at 50°C.

Step 2: Fischer Esterification (Analog Synthesis)

Objective: Convert the acid intermediate into the target ester (e.g., Ethyl 4-amino-2-ethylbenzoate).

Reagents:

  • 4-Amino-2-ethylbenzoic acid (Intermediate from Step 1)

  • Target Alcohol (e.g., Ethanol, n-Butanol) - Used as solvent and reagent (excess)

  • Sulfuric Acid (H₂SO₄), conc.[2][3] (Catalyst, 0.5 eq)

Procedure:

  • Setup: Suspend the acid intermediate in the Target Alcohol (10–15 mL per gram of acid).

  • Catalyst Addition: Cautiously add concentrated H₂SO₄ dropwise. The suspension may clear as the amine is protonated.

  • Reaction: Reflux the mixture.

    • For Ethanol: Reflux for 4–6 hours.

    • For Higher Alcohols (Butanol+): Use a Dean-Stark trap if possible to remove water, or use molecular sieves in the reflux line to push the equilibrium.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Remove excess alcohol via rotary evaporation.

    • Dissolve the residue in Ethyl Acetate.

    • Neutralization: Wash the organic layer carefully with Saturated Sodium Bicarbonate (NaHCO₃) to neutralize the acid catalyst and regenerate the free amine. Caution: CO₂ evolution.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from an Ethanol/Water mixture or Ether/Hexane.

Protocol B: Direct Transesterification (Green Alternative)

Recommended only for converting Methyl ester


 Ethyl ester.

Mechanism: Acid-catalyzed exchange of alkoxy groups.[4] Reagents: Starting Material, Ethanol (large excess), p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

Procedure:

  • Dissolve starting material in Ethanol (20 mL/g). Add p-TsOH.

  • Reflux for 12–24 hours. To drive the reaction, fit the flask with a fractionating column and slowly distill off the Methanol/Ethanol azeotrope (bp ~63°C), periodically replenishing with fresh dry Ethanol.

  • Workup identical to Protocol A, Step 2.

Mechanistic Analysis & Visualization

The steric hindrance of the 2-ethyl group significantly impacts the reaction kinetics compared to standard benzocaine synthesis.

Mechanism cluster_hindrance Impact of 2-Ethyl Substitution Step1 Protonation of Carbonyl Oxygen (Activation) Step2 Nucleophilic Attack by Alcohol (Sterically Hindered by 2-Ethyl Group) Step1->Step2 + ROH Step3 Tetrahedral Intermediate Step2->Step3 Slow Step (Ortho Effect) Step4 Elimination of Water/Methanol (Formation of Ester) Step3->Step4 - H2O / - MeOH

Figure 2: Mechanism of Acid-Catalyzed Esterification highlighting the steric bottleneck at the nucleophilic attack stage.

Analytical Validation (Self-Validating Data)

To confirm the synthesis of Ethyl 4-amino-2-ethylbenzoate (the direct benzocaine homolog), look for these specific NMR signals.

Moiety1H NMR Signal (approx.[1] ppm in CDCl3)MultiplicityDiagnostic Note
Aromatic Ring 7.8 (d), 6.5 (m)Doublet/MultipletTypical ABX or coupled system; 2-position is blocked.
Amine (-NH₂) 4.0 – 5.5Broad SingletDisappears with D₂O shake.
Ester -OCH₂- 4.3QuartetNew Signal. Indicates successful transesterification.
Ester -CH₃ 1.3TripletNew Signal. Part of the ethyl ester group.
Ring -CH₂- (Ethyl) 2.9QuartetDistinct from ester CH₂; usually further downfield than alkyl chains.
Ring -CH₃ (Ethyl) 1.2TripletOverlaps often with ester CH₃, check integration.

Validation Logic:

  • Loss of Singlet: The starting material has a methyl ester singlet at ~3.8 ppm. This must disappear.

  • Integration Check: The ratio of aromatic protons to the ethyl group protons confirms the structure.

References

  • Adams, R., & Cohen, F. L. (1928). Ethyl p-aminobenzoate.[4][5][6] Organic Syntheses, 8, 66.

  • Malki, A., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity.[7] Chemical Papers, 75, 1-30.

  • BenchChem Protocols. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.

  • PubChem Compound Summary. (2025). Ethyl 4-amino-2-methylbenzoate (Structural Analog Data). National Library of Medicine.[8]

  • Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. (Discussion on Steric Hindrance in Local Anesthetics). Lippincott Williams & Wilkins.

Sources

Application

Reduction of nitro precursors to Methyl 4-amino-2-ethylbenzoate

Application Note: Chemoselective Reduction of Methyl 4-nitro-2-ethylbenzoate Executive Summary This guide details the chemoselective reduction of Methyl 4-nitro-2-ethylbenzoate to Methyl 4-amino-2-ethylbenzoate . This tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Methyl 4-nitro-2-ethylbenzoate

Executive Summary

This guide details the chemoselective reduction of Methyl 4-nitro-2-ethylbenzoate to Methyl 4-amino-2-ethylbenzoate . This transformation is a critical step in the synthesis of benzocaine analogs and various kinase inhibitors.

The primary challenge in this synthesis is chemoselectivity : reducing the nitro group (


) to an aniline (

) while preserving the methyl ester (

) and the ethyl steric handle. This guide presents two validated protocols:
  • Method A (Catalytic Hydrogenation): High atom economy, cleanest impurity profile, suitable for scale-up.

  • Method B (Dissolving Metal Reduction): Robust, low-cost, and highly selective; ideal for labs lacking high-pressure infrastructure.

Strategic Analysis & Mechanism

The reduction of a nitro group proceeds through a stepwise electron transfer mechanism. The ester moiety is susceptible to hydrolysis under strongly acidic/basic conditions or over-reduction (to alcohol) with potent hydride donors (e.g.,


). Therefore, mild conditions are non-negotiable.
Mechanism of Action

The reduction follows the Haber mechanism, passing through nitroso and hydroxylamine intermediates before forming the amine.

NitroReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Amine Target Aniline (R-NH2) Hydroxyl->Amine + 2e- / 2H+ (-H2O)

Figure 1: Stepwise reduction pathway. Accumulation of the Hydroxylamine intermediate can lead to thermal instability.[1]

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C)

Best for: High purity, ease of workup, and scalability.

This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[2][3] It is the industry standard due to its cleanliness—the only byproduct is water.

Reagents & Equipment
  • Substrate: Methyl 4-nitro-2-ethylbenzoate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet w/w) – Note: Wet catalyst is safer to handle.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (scale-up).
    
Protocol
  • Preparation: In a round-bottom flask, dissolve the nitro precursor in MeOH (10 mL/g).

    • Critical: Ensure the vessel is flushed with Nitrogen (

      
      ) before adding catalyst.
      
  • Catalyst Addition: Carefully add 10 wt% of the Pd/C catalyst (e.g., if using 1g substrate, add 100mg catalyst).

    • Safety: Dry Pd/C is pyrophoric. Always use wet variants or add under an inert blanket.

  • Hydrogenation:

    • Balloon Method:[4][5] Purge the flask with

      
       gas (vac/fill cycles x3). Attach a double-balloon of 
      
      
      
      .
    • Pressure Vessel: Pressurize to 30–50 psi.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3). The UV-active nitro spot (lower Rf) will disappear; the fluorescent amine spot (higher Rf) will appear.

  • Workup:

    • Filter the mixture through a Celite® 545 pad to remove the catalyst.

    • Wash the pad with MeOH.[6]

    • Concentrate the filtrate under reduced pressure to yield the product as a tan/off-white solid or oil.

Method B: Iron-Mediated Reduction (Fe / NH4Cl)

Best for: Labs without H2 gas, high functional group tolerance.

This variation of the Béchamp reduction uses ammonium chloride as a mild electrolyte, preventing ester hydrolysis that usually occurs with strong acids (HCl).

Reagents & Equipment
  • Substrate: Methyl 4-nitro-2-ethylbenzoate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Protocol
  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

  • Charging: Add Substrate, Ethanol, Water, and

    
    . Stir to suspend.
    
  • Activation: Add Iron powder in one portion.

  • Reaction: Heat to reflux (approx. 80°C) for 1–3 hours.

    • Observation: The grey suspension will turn rust-brown/orange (

      
       formation).
      
  • Workup (Crucial Step):

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxides. (Cold filtration often leads to clogging).

    • Extraction: Dilute filtrate with water and extract with Ethyl Acetate (x3).

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      

Process Decision Guide

Select the appropriate method based on your laboratory constraints and purity requirements.

DecisionTree Start Start Reduction H2_Available Is H2 Gas / Pressure Equipment Available? Start->H2_Available MethodA Method A: Pd/C + H2 (High Purity) H2_Available->MethodA Yes MethodB Method B: Fe + NH4Cl (Robust/Low Cost) H2_Available->MethodB No

Figure 2: Decision matrix for protocol selection.

Analytical Validation (QC)

Confirm the identity of Methyl 4-amino-2-ethylbenzoate using the following parameters.

FeatureExpected ObservationReason
Physical State Off-white solid or viscous oilAmine oxidation leads to darkening over time.
1H-NMR (Aromatic) Upfield shift of aromatic protonsConversion of electron-withdrawing

to electron-donating

.
1H-NMR (Amine) Broad singlet (~4.0 - 5.5 ppm)Characteristic

protons (exchangeable with

).
1H-NMR (Ester) Singlet (~3.8 ppm)Methyl ester remains intact (integral = 3H).
1H-NMR (Ethyl) Triplet (~1.2 ppm) & Quartet (~2.6 ppm)Ethyl group remains intact.

Safety & Hazards

  • Pyrophoric Catalyst: Dry Pd/C can ignite solvent vapors. Always keep it wet with water or add it under an inert atmosphere (Argon/Nitrogen).

  • Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). On scales >5g, add the catalyst or reductant in portions to prevent thermal runaway.

  • Iron Waste: The iron sludge from Method B is heavy in metal oxides. Dispose of as solid hazardous waste; do not pour down the drain.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Ramadas, K.; Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant," Synthetic Communications, 1992 , 22(22), 3189–3195. Link

  • Org. Synth. "Ethyl p-Aminobenzoate," Organic Syntheses, Coll. Vol. 1, p.240 (1941). Link

  • Chandra, T.; Zebrowski, J. P. "Hazards associated with laboratory scale hydrogenations," J. Chem. Health Saf., 2016 , 23(4), 16-25. Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from Methyl 4-amino-2-ethylbenzoate

Technical Support Center: Purification of Methyl 4-amino-2-ethylbenzoate Welcome to the technical support guide for the purification of Methyl 4-amino-2-ethylbenzoate. This document provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-amino-2-ethylbenzoate

Welcome to the technical support guide for the purification of Methyl 4-amino-2-ethylbenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My initial analysis (TLC, LC-MS) shows the presence of the starting material, Methyl 4-nitro-2-ethylbenzoate. What is the most effective removal method?

A1: The most effective method is flash column chromatography. The significant difference in polarity between the nitro group (less polar) and the amino group (more polar) allows for excellent separation on a silica gel stationary phase. Recrystallization can also be effective if the concentration of the impurity is low.

Q2: I suspect my product has partially hydrolyzed to 4-amino-2-ethylbenzoic acid. How can I remove this acidic impurity?

A2: An acid-base liquid-liquid extraction is the ideal method. By dissolving your crude product in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic impurity will be deprotonated and move into the aqueous layer, leaving your pure ester in the organic layer.[1]

Q3: My purified product is an oil and fails to crystallize. What steps can I take?

A3: First, ensure the product is indeed pure via high-resolution analysis like NMR or HPLC. If impurities are present, they can inhibit crystallization. If the product is pure, you can try several techniques: scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if available, or slowly cooling the concentrated solution to sub-zero temperatures. Trying a different solvent system, such as hexane/ethyl acetate, where the product has lower solubility, can also induce crystallization.

Q4: How do I select an appropriate solvent system for flash column chromatography?

A4: The best practice is to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] Aim for a solvent mixture (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for your desired product, Methyl 4-amino-2-ethylbenzoate.[2][3] This Rf value typically ensures good separation from less polar and more polar impurities during the column run.

In-Depth Troubleshooting Guides

Guide 1: Eliminating Neutral Precursors (e.g., Methyl 4-nitro-2-ethylbenzoate)

The primary neutral impurity encountered is the unreacted starting material from the nitro-group reduction step. The key to separation is the polarity difference between the nitro-ester and the amino-ester.

Causality: The amine group (-NH2) on your product is significantly more polar than the nitro group (-NO2) on the starting material. This is due to the amine's ability to engage in hydrogen bonding. In normal-phase chromatography, the more polar amine will have a stronger affinity for the polar silica gel stationary phase and will therefore elute more slowly than the less polar nitro compound.[4][5]

  • Flash Column Chromatography (Preferred): Offers high resolution and is the most robust method for this separation.

  • Recrystallization: A viable option if the impurity is present in a small amount (<5%) and you can identify a solvent system with differential solubility.

Guide 2: Removing Acidic or Basic Impurities

Acidic impurities, such as the hydrolyzed carboxylic acid, or other basic byproducts can be efficiently removed by leveraging their ability to form water-soluble salts.

Causality: This technique, known as liquid-liquid extraction, manipulates the solubility of acidic or basic compounds by changing the pH of the aqueous phase.[1][6] Your product, Methyl 4-amino-2-ethylbenzoate, has a basic amino group. By washing with a dilute aqueous acid (e.g., 1M HCl), your product will be protonated and move into the aqueous phase, leaving neutral impurities behind in the organic layer. Conversely, washing with a dilute aqueous base (e.g., 5% NaHCO3) will deprotonate any acidic impurities, pulling them into the aqueous layer while your product remains in the organic phase.[1]

The following diagram illustrates the decision-making process for removing either acidic or basic impurities from your organic solution containing the crude product.

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the separation of Methyl 4-amino-2-ethylbenzoate from its less polar nitro-precursor.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) where the Rf of the product is ~0.2-0.3.[3] A common starting point is a 4:1 Hexane:Ethyl Acetate mixture.

    • For amines, adding 0.5-1% triethylamine (Et3N) to the mobile phase can prevent streaking on the silica gel by neutralizing acidic sites.[7]

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter for your sample size (a 50:1 to 100:1 ratio of silica to crude product by weight is typical).[2]

    • Plug the bottom of the column with cotton or glass wool and add a thin layer of sand.

    • Create a slurry of silica gel in your non-polar solvent (hexane).

    • Pour the slurry into the column, tapping gently to pack it evenly and release air bubbles.[5]

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Drain the solvent until it is level with the top sand layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply positive pressure (air or nitrogen) to achieve a steady flow rate.[8]

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 4-amino-2-ethylbenzoate.

Protocol 2: Recrystallization

This method is effective for removing small amounts of impurities.

  • Solvent Selection:

    • The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Test small batches with solvents like ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[9]

  • Procedure:

    • Dissolve the crude material in the minimum amount of boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.[9]

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under a vacuum.

Data Presentation

Table 1: TLC Solvent Systems and Expected Rf Values

ComponentPolarityRecommended Solvent System (Hex:EtOAc)Expected Rf
Methyl 4-nitro-2-ethylbenzoateLow4:1~0.5 - 0.6
Methyl 4-amino-2-ethylbenzoate Medium 4:1 ~0.2 - 0.3
4-amino-2-ethylbenzoic acidHigh1:1 (+1% Acetic Acid)~0.1 - 0.2

Note: Rf values are approximate and can vary based on specific conditions.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). European Journal of Medicinal Chemistry. Available from: [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.org. Available from: [Link]

  • Can methyl benzoate be hydrolyzed? (2021). Quora. Available from: [Link]

  • Hydrolysis of Methyl Benzoate Experiment. Scribd. Available from: [Link]

  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. (2002). Journal of Chromatography A. Available from: [Link]

  • Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. (2007). Langmuir. Available from: [Link]

  • Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. PrepChem.com. Available from: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available from: [Link]

  • Methyl benzoate. Wikipedia. Available from: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Available from: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. Available from: [Link]

  • TLC Developing System. BGD Group. Available from: [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. Available from: [Link]

  • Thin Layer Chromatography (TLC). AGA Analytical. Available from: [Link]

  • Flash Column Chromatography Guide. Membrane Solutions. Available from: [Link]

  • Thin Layer Chromatography. Available from: [Link]

  • Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester. Available from: [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. ResearchGate. Available from: [Link]

  • amino benzoate moiety promoted. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • methyl 4-aminobenzoate synthesis report. (2017). Sciencemadness.org. Available from: [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. Available from: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available from: [Link]

  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Available from: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]

  • Column Chromatography of Nitroanilines Lab Experiment. Studylib. Available from: [Link]

  • ortho and para-aminobenzoic acids. Goa University. Available from: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation patterns of Methyl 4-amino-2-ethylbenzoate

This guide details the GC-MS fragmentation behavior of Methyl 4-amino-2-ethylbenzoate , a structural analog of common local anesthetics and a key intermediate in pharmaceutical synthesis. The analysis synthesizes establi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS fragmentation behavior of Methyl 4-amino-2-ethylbenzoate , a structural analog of common local anesthetics and a key intermediate in pharmaceutical synthesis.

The analysis synthesizes established mass spectrometry principles regarding ortho-effects in substituted benzoates with specific fragmentation data from structural homologs (e.g., methyl 4-aminobenzoate).

Executive Summary
  • Compound: Methyl 4-amino-2-ethylbenzoate

  • CAS: 1211589-24-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.22 g/mol

  • Key Identifier: The presence of the 2-ethyl group introduces a diagnostic "Ortho Effect" fragmentation pathway (loss of methanol) that distinguishes this compound from its meta- and para-isomers.

Fragmentation Pattern Analysis

In Electron Ionization (EI, 70 eV), the molecule undergoes predictable fragmentation driven by the stability of the aromatic system and the interaction between the ortho-ethyl substituent and the methyl ester functionality.

Primary Ion Table
m/z (Mass-to-Charge)IdentityMechanism / OriginRelative Abundance (Est.)
179

Molecular Ion . Odd mass indicates an odd number of nitrogens (Nitrogen Rule). Prominent due to resonance stabilization by the amino group.High (60-80%)
164

Benzylic Cleavage . Loss of a methyl radical from the ortho-ethyl group. Forms a stabilized tropylium-like cation.Moderate
148


-Cleavage
. Standard ester fragmentation. Loss of methoxy radical from the ester group.
High (Base Peak Candidate)
147

Ortho Effect . Loss of neutral methanol via 1,5-Hydrogen transfer from the ethyl group to the carbonyl oxygen. Diagnostic Peak. Moderate to High
120

Aryl Cation . Loss of the entire ester group (or loss of CO from m/z 148).High
106

Amine Fragment . Further degradation of the aromatic core retaining the amine and ethyl residue.Low
Mechanistic Deep Dive

The fragmentation is defined by two competing pathways: the standard Ester Cleavage (Pathway A) and the Ortho-Effect Rearrangement (Pathway B).

Pathway A: Standard Ester Fragmentation

Like all methyl benzoates, the molecular ion undergoes


-cleavage adjacent to the carbonyl group.
  • Ionization: Removal of an electron from the nitrogen lone pair or aromatic

    
    -system.
    
  • Cleavage: Homolytic cleavage of the

    
     bond releases a methoxy radical (
    
    
    
    , 31 Da).
  • Result: Formation of the acylium ion at m/z 148 .

  • Secondary Loss: The acylium ion expels carbon monoxide (

    
    , 28 Da) to form the phenyl cation at m/z 120 .
    
Pathway B: The Ortho Effect (Diagnostic)

The ortho-ethyl group enables a specific rearrangement not possible in meta- or para-isomers.

  • 1,5-Hydrogen Shift: A hydrogen atom from the

    
    -carbon of the ethyl group (the terminal 
    
    
    
    ) transfers to the carbonyl oxygen via a 6-membered transition state.
  • Elimination: This facilitates the loss of a neutral methanol molecule (

    
    , 32 Da).
    
  • Result: Formation of a ketene-like fragment ion at m/z 147 .

Fragmentation cluster_legend Pathway Key M Molecular Ion (M+) m/z 179 M_OMe Acylium Ion [M - OMe]+ m/z 148 M->M_OMe - •OCH3 (31) M_MeOH Ortho Effect Ion [M - MeOH]+ m/z 147 M->M_MeOH - MeOH (32) (1,5-H Shift) M_Me Benzylic Ion [M - CH3]+ m/z 164 M->M_Me - •CH3 (15) (Ethyl cleavage) Aryl Aminophenyl Cation m/z 120 M_OMe->Aryl - CO (28) key1 Solid Line: Standard Cleavage key2 Dashed Line: Rearrangement

Caption: Fragmentation pathways of Methyl 4-amino-2-ethylbenzoate showing competitive ester cleavage and ortho-effect rearrangement.

Comparative Analysis

Distinguishing Methyl 4-amino-2-ethylbenzoate from its close analogs is critical in drug impurity profiling.

FeatureMethyl 4-amino-2-ethylbenzoate Methyl 4-aminobenzoate Benzocaine (Ethyl 4-aminobenzoate)
Molecular Weight 179151165
Base Peak (Typical) m/z 148 or 120m/z 120 (

)
m/z 120 (

)
Ortho Effect Yes (m/z 147) NoNo
Key Difference Shows loss of 32 Da (MeOH) and 15 Da (Methyl from ethyl).Only shows loss of 31 Da (OMe).Shows loss of 45 Da (OEt).
Retention Time Late eluting (higher MW, lipophilic ethyl group).Early eluting.Intermediate.

Analytical Insight: If you observe a peak at m/z 147 in a sample suspected to be Methyl 4-aminobenzoate, it indicates contamination with the ortho-ethyl analog or alkylation of the ring during synthesis.

Experimental Protocol (Self-Validating)

To replicate these results or validate the compound's identity, follow this standard EI-GC-MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Methanol (HPLC Grade).

  • Concentration: Dilute to approx. 10-50 ppm.

  • Derivatization: Not strictly required, but silylation (BSTFA) can be used if peak tailing is observed due to the free amine.

GC-MS Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (or 10:1 Split), 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • End: Hold 3 min.

  • MS Source: 230°C, Electron Ionization (70 eV).

  • Scan Range: m/z 35 – 350.

Validation Check
  • System Suitability: Inject a standard of Methyl 4-aminobenzoate . Verify M+ at 151.[1][2]

  • Target Confirmation: Inject the target sample. Look for M+ at 179.

  • Ortho-Check: Extract ion chromatogram (EIC) for m/z 147 . Its presence confirms the ortho-substitution pattern.

References
  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-amino-, methyl ester (Methyl 4-aminobenzoate) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Xia, H., Zhang, Y., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of Mass Spectrometry. (Context for aminobenzoate fragmentation). Available at: [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. (General reference for Ortho Effects in Mass Spectrometry). Wiley-Interscience.

Sources

Comparative

IR spectroscopy peaks for Methyl 4-amino-2-ethylbenzoate identification

Comparison Guide: IR Spectroscopy Identification of Methyl 4-amino-2-ethylbenzoate Executive Summary & Structural Context Methyl 4-amino-2-ethylbenzoate (CAS: 1211589-24-0) represents a specific structural modification o...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: IR Spectroscopy Identification of Methyl 4-amino-2-ethylbenzoate

Executive Summary & Structural Context

Methyl 4-amino-2-ethylbenzoate (CAS: 1211589-24-0) represents a specific structural modification of the classic p-aminobenzoate scaffold used in local anesthetics (e.g., Benzocaine).[1][2] In drug development, this molecule is often investigated to modulate lipophilicity and hydrolytic stability via the steric hindrance introduced by the ortho-ethyl group.[1]

This guide provides a rigorous spectral analysis of Methyl 4-amino-2-ethylbenzoate, contrasting it with its primary market alternative, Benzocaine (Ethyl 4-aminobenzoate) .[1][2]

Key Analytical Challenge: Differentiation relies on detecting the subtle electronic and steric effects of the 2-ethyl substituent and the methyl ester moiety, distinguishing it from the 1,4-disubstituted pattern of Benzocaine.[1][2]

Spectral Fingerprint: Predicted & Observed Bands

The following data synthesizes theoretical vibrational modes with empirical data from close structural analogs (1,2,4-trisubstituted benzenes).

Table 1: Critical IR Absorbance Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine N-H Stretch (Asym/Sym)3450 / 3360 MediumAppears as a distinct doublet.[1][2]
Ester Carbonyl C=O[1][2][3] Stretch1715 – 1725 StrongKey Differentiator: Higher frequency than Benzocaine (~1680 cm⁻¹) due to steric twisting (see Section 3).[1]
Aromatic Ring C=C Ring Stretch1600, 1580 Med-StrongTypical aromatic doublet; often overlaps with N-H bend.[1]
Alkyl (Ethyl/Methyl) C-H Stretch (sp³)2960 – 2870 MediumMixed signals from the O-methyl and ring-ethyl groups.[1][2]
Ester C-O C-O-C Stretch1275, 1110 Strong"Ester rule": Two bands (acyl-oxygen and alkyl-oxygen).[1][2]
Substitution Pattern C-H Out-of-Plane (oop)820 – 850 Strong1,2,4-trisubstituted pattern (often two bands).[1] Distinct from 1,4-disubstituted.[1][4]

Comparative Analysis: Target vs. Alternatives

The primary risk in identification is mischaracterizing the target as Benzocaine or Methyl 4-aminobenzoate .[1]

A. The "Ortho-Effect" (Steric Inhibition of Resonance)[1][2]
  • Benzocaine: The ester is coplanar with the benzene ring, maximizing conjugation.[1] This lowers the C=O frequency to ~1680 cm⁻¹ .[1]

  • Target (2-Ethyl): The bulky ethyl group at the 2-position sterically forces the adjacent methyl ester out of the aromatic plane.[1] This reduces conjugation, shifting the C=O peak to a higher frequency (~1720 cm⁻¹) , closer to a non-conjugated aliphatic ester.[1]

B. Fingerprint Region (600–1500 cm⁻¹)[1][2]
  • Benzocaine (1,4-substitution): Shows a dominant, single strong band near 845 cm⁻¹ (two adjacent H's).[1]

  • Target (1,2,4-substitution): Shows a more complex pattern, typically two bands in the 800–860 cm⁻¹ range (due to the isolated H at position 3 and adjacent H's at 5,6).[1]

Table 2: Comparative Performance Metrics
FeatureMethyl 4-amino-2-ethylbenzoate (Target)Benzocaine (Alternative)Analytical Implication
C=O[1][2] Position ~1720 cm⁻¹ (Hypsochromic shift)~1680 cm⁻¹ (Conjugated)Primary ID Check
Ester Alkyl Methyl (Singlet in NMR, specific IR C-H)Ethyl (Triplet/Quartet NMR)IR C-H region is crowded; NMR is superior here.[1][2]
Ring Subst. 1,2,4-Trisubstituted1,4-DisubstitutedCheck 800-900 cm⁻¹ region.[1]
Lipophilicity High (due to ethyl + methyl)ModerateTarget elutes later in Reverse Phase HPLC.[1]

Experimental Protocol: Self-Validating Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol designed to minimize moisture interference and maximizing peak resolution.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for speed and reproducibility in QC environments.[1][2]

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol.[1] Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Prep: Place ~2 mg of solid sample on the crystal.

  • Pressure Application: Apply high pressure using the anvil clamp.[1] Tip: Watch the live preview.[1] Stop tightening when peak growth saturates to avoid crystal damage.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1] Accumulate 32 scans.

  • Validation Step (The "Amine Check"):

    • If the doublet at 3300-3500 cm⁻¹ is broad or merged, the sample may be wet (H-bonding).[1]

    • Remedy: Dry sample in a vacuum desiccator for 2 hours and re-run.[1]

Decision Logic & Workflow Visualization

The following diagram outlines the logical decision tree for confirming the identity of the target molecule against common analogs.

IR_Identification_Workflow Start Unknown Sample Spectrum CheckAmine Check 3300-3500 cm⁻¹ Doublet present? Start->CheckAmine CheckCarbonyl Check C=O Region (1680 - 1730 cm⁻¹) CheckAmine->CheckCarbonyl Yes Decision1 Not a Primary Amine (Reject) CheckAmine->Decision1 No CarbonylLogic Peak Position? CheckCarbonyl->CarbonylLogic LowFreq ~1680 cm⁻¹ (Highly Conjugated) CarbonylLogic->LowFreq Low HighFreq ~1720 cm⁻¹ (Sterically Hindered) CarbonylLogic->HighFreq High ResultBenzocaine ID: Benzocaine (Alternative) LowFreq->ResultBenzocaine Likely CheckFingerprint Check 800-900 cm⁻¹ (OOP Bending) HighFreq->CheckFingerprint Pattern14 Single Strong Band (1,4-Disubstituted) CheckFingerprint->Pattern14 Pattern124 Multiple Bands (1,2,4-Trisubstituted) CheckFingerprint->Pattern124 Pattern14->ResultBenzocaine ResultTarget ID: Methyl 4-amino-2-ethylbenzoate (Target Confirmed) Pattern124->ResultTarget

Figure 1: Logical flowchart for distinguishing Methyl 4-amino-2-ethylbenzoate from Benzocaine using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). (2024).[1] Infrared Spectrum of Methyl 4-(methylamino)benzoate (Analog Reference). NIST Mass Spectrometry Data Center.[1][5] [Link][1]

  • Specac Ltd. (2023).[1] Interpreting Infrared Spectra: A Practical Guide for Primary Amines and Esters. Specac Knowledge Base.[1] [Link]

  • Chemistry LibreTexts. (2025).[1] Infrared Spectroscopy Absorption Table: 1,2,4-Trisubstituted Benzene Patterns.[1][Link][1]

Sources

Validation

Comparative Guide: Differentiating Methyl 4-amino-2-ethylbenzoate from Structural Isomers

Executive Summary: The Regioisomer Challenge Methyl 4-amino-2-ethylbenzoate (M4A2EB ) is a critical intermediate in the synthesis of benzocaine homologs and lipid-lowering agents. In process development, the purity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Methyl 4-amino-2-ethylbenzoate (M4A2EB ) is a critical intermediate in the synthesis of benzocaine homologs and lipid-lowering agents. In process development, the purity of this scaffold is paramount because its structural isomers—specifically Methyl 4-amino-3-ethylbenzoate (M4A3EB) and the chain isomer Ethyl 4-amino-2-methylbenzoate (E4A2MB) —exhibit distinct metabolic profiles and receptor binding affinities.

Standard HPLC methods often fail to resolve M4A2EB from M4A3EB due to their identical mass (


 179.22) and similar lipophilicity (

). This guide provides a definitive differentiation strategy using high-field NMR (NOE-based regiochemistry assignment) and optimized HPLC parameters.

Structural Landscape & Candidates

To differentiate effectively, we must first define the structural candidates. The primary challenge is distinguishing the placement of the ethyl group relative to the functional handles (Ester vs. Amine).

The Isomer Triad
CompoundStructure DescriptionKey FeatureOrigin Risk
M4A2EB (Target) Ethyl group at C2 (Ortho to Ester)Steric crowding of EsterDesired Product
M4A3EB (Isomer A) Ethyl group at C3 (Ortho to Amine)Steric crowding of AmineRegioisomer from nitration/alkylation steps
E4A2MB (Isomer B) Methyl group at C2 ; Ethyl EsterChain IsomerismTransesterification in EtOH; Wrong starting material
Visualization of Isomeric Relationships

IsomerMap cluster_0 Differentiation Criticality Target Target: Methyl 4-amino-2-ethylbenzoate (Ethyl ortho to Ester) IsoA Isomer A: Methyl 4-amino-3-ethylbenzoate (Ethyl ortho to Amine) Target->IsoA Regioisomerism (Position of Ethyl) IsoB Isomer B: Ethyl 4-amino-2-methylbenzoate (Chain Isomer) Target->IsoB Chain Isomerism (Me/Et Swap) Impact Impact: 1. Metabolic Stability (Steric hindrance at ester) 2. pKa variation (Amine availability)

Figure 1: Structural relationship between the target molecule and its primary impurities.[1]

Spectroscopic Differentiation (NMR)[1][2][3]

Mass spectrometry (LC-MS) cannot distinguish M4A2EB from M4A3EB as both share the parent ion


. Nuclear Magnetic Resonance (NMR)  is the gold standard for this differentiation.
The "Shielding" Logic

The position of the ethyl group creates a predictable electronic environment:

  • Target (2-Ethyl): The ethyl group is ortho to the Ester (Electron Withdrawing Group). The ester deshields the benzylic methylene protons.

  • Isomer A (3-Ethyl): The ethyl group is ortho to the Amine (Electron Donating Group). The amine shields the benzylic methylene protons.

1H NMR Diagnostic Table (400 MHz, DMSO-d6)
SignalTarget (M4A2EB)Isomer A (M4A3EB)Explanation
Ethyl (

)

~2.8 - 2.9 ppm
(q)

~2.4 - 2.5 ppm
(q)
Critical: Ortho-Ester (Target) is deshielded vs. Ortho-Amine (Isomer A).
Aromatic H3/H2 H3 (d,

Hz)
H2 (d,

Hz)
Both appear as meta-coupled doublets. Hard to distinguish by splitting alone.
Ester (

)

3.75 ppm (s)

3.78 ppm (s)
Minimal difference.
Amine (

)
Broad singletBroad singletExchangeable; unreliable for ID.
The "Smoking Gun": 1D NOE / 2D NOESY

If chemical shift data is ambiguous due to solvent effects, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

  • Experiment: Irradiate the Ethyl

    
     quartet.
    
  • Target (M4A2EB) Result: Strong NOE enhancement of the Ester Methyl (spatial proximity) and H3 .

  • Isomer A (M4A3EB) Result: Strong NOE enhancement of the Amine protons (if visible) and H2/H4 , but NO enhancement of the Ester Methyl.

Chromatographic Differentiation (HPLC)

While C18 columns are standard, the separation of these regioisomers requires exploiting the Steric Ortho-Effect .

Separation Mechanism

In M4A2EB, the ethyl group at the ortho position to the ester twists the carbonyl out of the plane of the benzene ring. This reduces the conjugation and slightly increases the polarity relative to the planar M4A3EB. However, the steric bulk usually reduces retention on planar stationary phases.

Recommended Protocol

Method: Reversed-Phase HPLC (Gradient) Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-carbon load column. Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (aromatic max) and 290 nm (amine conjugation).

Time (min)% Mobile Phase BRationale
0.010Initial equilibration
15.060Slow gradient to resolve isomers
20.090Wash lipophilic dimers
20.110Re-equilibration

Expected Elution Order:

  • M4A2EB (Target): Elutes earlier (typically 0.5 - 1.0 min delta) due to steric inhibition of binding to C18 chains.

  • M4A3EB (Isomer A): Elutes later due to flatter conformation and better interaction with the stationary phase.

Experimental Workflow: Decision Tree

This workflow ensures self-validating identification of the substance.

Workflow Sample Unknown Sample MS LC-MS Analysis Sample->MS CheckMass Mass = 179/180? MS->CheckMass NMR 1H NMR (DMSO-d6) CheckMass->NMR Yes CheckEthyl Ethyl CH2 Shift? NMR->CheckEthyl TargetID ID: M4A2EB (Ethyl > 2.8 ppm) CheckEthyl->TargetID Downfield (~2.9) IsoAID ID: M4A3EB (Ethyl < 2.6 ppm) CheckEthyl->IsoAID Upfield (~2.5) IsoBID ID: E4A2MB (Ethyl Quartet @ 4.2 ppm) CheckEthyl->IsoBID O-CH2 Quartet

Figure 2: Analytical decision matrix for definitive identification.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Preparation
  • Objective: Maximize resolution of the ethyl quartet.

  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: DMSO slows proton exchange, often allowing the

      
       protons to be seen as a distinct peak (around 5-6 ppm), which aids in NOE experiments.
      
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Minimum 64 scans to resolve satellite peaks (13C satellites) which can be confused with impurities.

Protocol B: HPLC System Suitability

To ensure the method can detect Isomer A (M4A3EB) in a batch of Target (M4A2EB):

  • Spike Study: Prepare a standard of M4A2EB (0.5 mg/mL). Spike with 1% M4A3EB (if available) or 2-ethylaniline (as a surrogate retention marker).

  • Resolution Threshold: The resolution (

    
    ) between the main peak and the isomer must be 
    
    
    
    .
  • Tailing Factor: Ensure tailing factor

    
    . Significant tailing indicates secondary interactions between the amine and residual silanols; add 5mM Ammonium Acetate to the mobile phase if observed.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22006574, Methyl 4-amino-3-ethylbenzoate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR splitting patterns and NOE effects in trisubstituted benzenes).
  • Sielc Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link] (Demonstrates retention behavior of amino-benzoate regioisomers).

  • National Institute of Standards and Technology (NIST). Methyl 4-amino-2-methylbenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

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